molecular formula C7H9NO4 B15177613 Methyl 2,4-dioxopyrrolidine-1-acetate CAS No. 85614-53-5

Methyl 2,4-dioxopyrrolidine-1-acetate

Cat. No.: B15177613
CAS No.: 85614-53-5
M. Wt: 171.15 g/mol
InChI Key: JPAKDWDSBDWWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dioxopyrrolidine-1-acetate is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15066 g/mol . . This compound is characterized by the presence of a pyrrolidine ring with two keto groups at positions 2 and 4, and an acetate group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxopyrrolidine-1-acetate typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxopyrrolidine-1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dioxopyrrolidine-1-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxopyrrolidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1-pyrrolidineacetic acid: Similar structure but lacks the methyl ester group.

    Pyrrolidine-2,5-dione: Contains a similar pyrrolidine ring with keto groups but different functional groups.

    N-Methylpyrrolidone: A pyrrolidine derivative with different substituents

Uniqueness

Methyl 2,4-dioxopyrrolidine-1-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

85614-53-5

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 2-(2,4-dioxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C7H9NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h2-4H2,1H3

InChI Key

JPAKDWDSBDWWRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC(=O)CC1=O

Origin of Product

United States

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